

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde: A Technical Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde**, a substituted pyridinyl acrylaldehyde derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established chemical principles and data from structurally analogous compounds to provide a detailed projection of its properties, synthesis, and potential biological significance.

Chemical and Physical Properties

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a molecule featuring a pyridine ring substituted with a bromine atom and an acrylaldehyde group. The "(E)" designation indicates the trans configuration of the double bond in the acrylaldehyde moiety.

Table 1: Physicochemical Properties of (E)-3-(6-bromopyridin-2-yl)acrylaldehyde



Property	Value	Source	
Molecular Formula	C8H6BrNO	[1]	
CAS Number	1204306-43-3	[1]	
Molecular Weight	212.05 g/mol	Calculated	
Appearance	Expected to be a solid at room temperature	Inferred from similar compounds	
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents	Inferred from similar compounds	
Boiling Point	> 300 °C (with decomposition)	Estimated	
Melting Point	Not available	-	

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** is not readily available. However, a plausible and commonly employed synthetic route would involve a condensation reaction between 6-bromo-2-pyridinecarboxaldehyde and an acetaldehyde equivalent. The Wittig reaction or a Horner-Wadsworth-Emmons reaction are standard methods to achieve such transformations, generally favoring the formation of the **(E)**-isomer.

Proposed Experimental Protocol: Synthesis via Wittig Reaction

This protocol is a generalized procedure based on standard Wittig reaction conditions.

Materials:

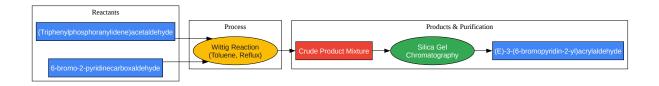
- 6-bromo-2-pyridinecarboxaldehyde
- (Triphenylphosphoranylidene)acetaldehyde
- Anhydrous toluene or Tetrahydrofuran (THF)



- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- To a solution of 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add (triphenylphosphoranylidene)acetaldehyde (1.1 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.



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Figure 1. Proposed synthetic workflow for (E)-3-(6-bromopyridin-2-yl)acrylaldehyde.



Spectroscopic Data (Predicted)

No experimental spectroscopic data for **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** has been found in the searched literature. The following table presents predicted ¹H NMR chemical shifts based on the analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data for **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** (in CDCl₃, 400 MHz)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
Aldehyde-H	9.7 - 9.8	d	~7.5
Vinylic-H (α to C=O)	6.7 - 6.9	dd	~16, ~7.5
Vinylic-H (β to C=O)	7.5 - 7.7	d	~16
Pyridine-H (position 3)	7.5 - 7.6	d	~8.0
Pyridine-H (position 4)	7.7 - 7.8	t	~8.0
Pyridine-H (position 5)	7.3 - 7.4	d	~8.0

Potential Biological Activity and Mechanism of Action

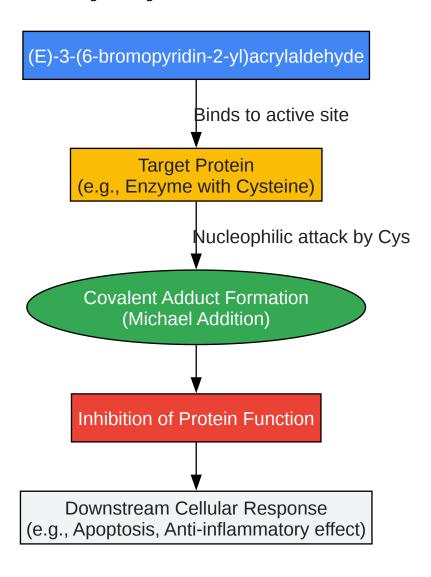
While the specific biological activity of **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** is uncharacterized, its structural motifs suggest potential for biological interactions. The α,β -unsaturated aldehyde functionality is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins.

This reactivity is the basis for the mechanism of action of several drugs and chemical probes. It is plausible that **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** could act as an inhibitor of enzymes or other proteins through covalent modification.

The bromopyridine moiety can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can contribute to the binding affinity and



selectivity for a particular biological target.



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Figure 2. Hypothetical signaling pathway for covalent inhibition.

Applications in Drug Development

Substituted pyridines are a common scaffold in medicinal chemistry due to their ability to engage in a variety of intermolecular interactions and their favorable physicochemical properties. The incorporation of a reactive acrylaldehyde group makes **(E)-3-(6-bromopyridin-2-yl)acrylaldehyde** a potential candidate for the development of covalent inhibitors.

Covalent inhibitors have seen a resurgence in drug discovery, offering advantages such as high potency, prolonged duration of action, and the ability to target shallow binding pockets.



This compound could serve as a starting point for the design of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders, where specific protein inhibition is desired.

Conclusion

(E)-3-(6-bromopyridin-2-yl)acrylaldehyde is a chemical entity with potential for further investigation in the field of drug discovery and chemical biology. While experimental data is currently scarce, its synthesis is feasible through established chemical transformations. The presence of an electrophilic acrylaldehyde moiety suggests a potential mechanism of action involving covalent modification of biological targets. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to fully understand its therapeutic potential.

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References

- 1. echemi.com [echemi.com]
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